molecular formula C13H19NO2 B14644134 Acetamide, N-[3-(pentyloxy)phenyl]- CAS No. 55792-55-7

Acetamide, N-[3-(pentyloxy)phenyl]-

Katalognummer: B14644134
CAS-Nummer: 55792-55-7
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: DMKQOHZWKOJTKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[3-(pentyloxy)phenyl]- is an organic compound with the molecular formula C13H19NO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-(pentyloxy)phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(pentyloxy)phenyl]- typically involves the reaction of 3-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[3-(pentyloxy)phenyl]- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[3-(pentyloxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[3-(pentyloxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-[3-(pentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetanilide: A simple derivative of acetamide with a phenyl group.

    N-Phenylacetamide: Another derivative with a phenyl group attached to the nitrogen atom.

    Acetoanilide: Similar to acetanilide but with an additional acetyl group.

Uniqueness

Acetamide, N-[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

55792-55-7

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

N-(3-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-9-16-13-8-6-7-12(10-13)14-11(2)15/h6-8,10H,3-5,9H2,1-2H3,(H,14,15)

InChI-Schlüssel

DMKQOHZWKOJTKK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.